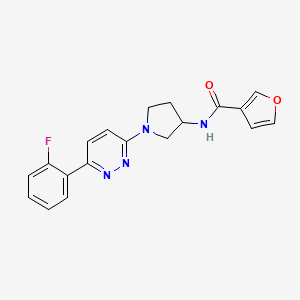

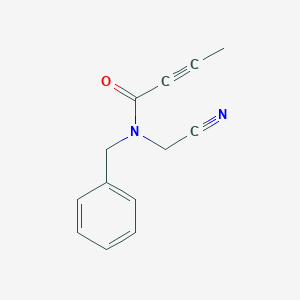

(E)-3-(5-(3-溴苯基)呋喃-2-基)-2-(4-氧代-3,4-二氢喹唑啉-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, is a complex organic molecule that appears to be related to furan derivatives and quinazolinone structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on furan compounds and their synthesis, as well as the chemical behavior of similar acrylonitrile derivatives.

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, which suggests that similar methods could potentially be applied to synthesize the compound . The synthesis process often involves reactions with other chemicals, such as diazomethane, hydroxylamine, and benzaldehyde, to form different furan-related structures. These methods could provide a foundation for the synthesis of (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile by incorporating the appropriate bromophenyl and quinazolinone components.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The compound likely features this furan ring substituted with a bromophenyl group and a quinazolinone moiety. The presence of the acrylonitrile group suggests a potential for conjugation and electronic interactions within the molecule, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including ene-reductions as reported in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide . This suggests that the compound may also be amenable to similar reactions, potentially leading to the formation of reduced or modified structures. The presence of the acrylonitrile group also opens up possibilities for nucleophilic addition reactions, given its electron-deficient carbon-carbon triple bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromophenyl group could impart significant molecular weight and potential for intermolecular interactions, such as halogen bonding. The quinazolinone moiety could contribute to the compound's stability and potential hydrogen bonding capabilities. The acrylonitrile group, being polar, could affect the solubility of the compound in various solvents. The exact properties would need to be determined experimentally, but insights from related compounds suggest a compound that is likely to have a high melting point and significant aromatic character.

科学研究应用

合成和光物理性质

Bao Li 等人 (2010) 的研究讨论了通过缩合反应合成含有呋喃和噻吩基团的新型联苯衍生物。这些衍生物,包括与查询分子相关的化合物,通过其紫外-可见吸收和光致发光表征,表明在材料科学中的应用,特别是在有机发光二极管 (OLED) 和光伏电池的开发中 (Bao Li 等人,2010)。

抗癌特性

F. Sa̧czewski 等人 (2004) 的一项研究探索了用各种杂环取代的丙烯腈的合成,证明了对一系列人癌细胞系具有有效的体外细胞毒活性。该研究强调了呋喃和噻吩基团在特定位置对细胞毒性效力的重要性,表明这些化合物(包括与查询分子在结构上相关的化合物)作为癌症治疗开发中的先导物的潜力 (F. Sa̧czewski 等人,2004)。

太阳能电池应用

M. Kazici 等人 (2016) 合成了一种新型丙烯腈衍生物,并评估了其在大体异质结有机太阳能电池中作为电子受体的应用。对其光学、电子特性和光伏性能的研究表明其在提高太阳能转换效率方面的效用,表明相关化合物在可再生能源技术中的相关性 (M. Kazici 等人,2016)。

抗菌活性

A. El-Shenawy (2018) 对新型喹唑啉衍生物的研究证明了对革兰氏阳性菌和革兰氏阴性菌的高抗菌活性。这项研究强调了喹唑啉和丙烯腈衍生物在开发新型抗菌剂中的潜力,表明类似于查询分子的化合物的更广泛的药理应用 (A. El-Shenawy,2018)。

未来方向

属性

CAS 编号 |

620584-42-1 |

|---|---|

产品名称 |

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |

分子式 |

C21H12BrN3O2 |

分子量 |

418.25 |

IUPAC 名称 |

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ |

InChI 键 |

BIKOSSQRYDMEEH-SDNWHVSQSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

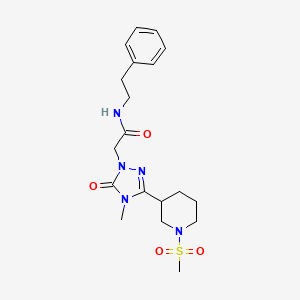

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

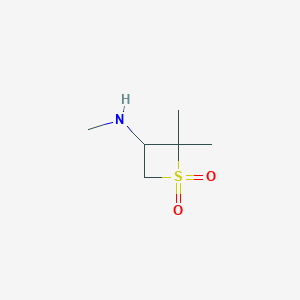

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

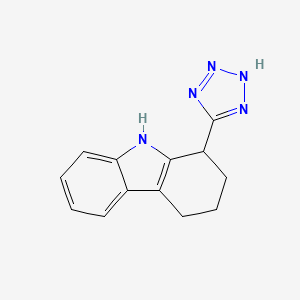

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)